2-(Chloromethyl)-2-methyl-1,3-dioxolane

Catalog No.
S12463643
CAS No.
4469-49-2
M.F
C5H9ClO2
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-2-methyl-1,3-dioxolane

CAS Number

4469-49-2

Product Name

2-(Chloromethyl)-2-methyl-1,3-dioxolane

IUPAC Name

2-(chloromethyl)-2-methyl-1,3-dioxolane

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C5H9ClO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3

InChI Key

VBGCEKQIYVBVEH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCl

2-(Chloromethyl)-2-methyl-1,3-dioxolane is a chemical compound characterized by its unique dioxolane structure, which includes a chloromethyl group. Its molecular formula is C5H9ClOC_5H_9ClO with a molecular weight of approximately 136.58 g/mol. The compound features a five-membered ring containing two oxygen atoms, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry.

, particularly due to the presence of the chloromethyl group. Notable reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, leading to the formation of new compounds.
  • Reactions with Thiols: For instance, 2-(Chloromethyl)-2-methyl-1,3-dioxolane can react with thiols under acidic conditions to yield thioethers or other sulfur-containing compounds .
  • Hydrolysis: The dioxolane ring can undergo hydrolysis in the presence of water and acid, resulting in the formation of corresponding alcohols.

Synthesis of 2-(Chloromethyl)-2-methyl-1,3-dioxolane typically involves:

  • Formation from Dioxolane Precursors: Starting from 2-methyl-1,3-dioxolane, chloromethylation can be achieved using chloromethyl methyl ether in the presence of Lewis acids or other catalysts.
  • Use of Chlorinating Agents: Chlorination reactions can be performed using reagents like phosphorus pentachloride or thionyl chloride to introduce the chloromethyl group.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the dioxolane ring.

Interaction studies involving 2-(Chloromethyl)-2-methyl-1,3-dioxolane focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its potential as a reactive intermediate in synthetic pathways.

Research has shown that it can interact effectively with thiols and amines, leading to diverse chemical transformations that are useful in organic synthesis .

Several compounds share structural similarities with 2-(Chloromethyl)-2-methyl-1,3-dioxolane. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Chloromethyl-2,2-dimethyl-1,3-dioxolane60456-22-60.88
2-(4-Chlorobutyl)-1,3-dioxolane16686-11-60.87
6-Chloro-1,4-dioxaspiro[4.4]nonane697-22-30.82
6-Chloro-1,4-dioxaspiro[4.5]decane6954-16-10.82
2-(3-Chloropropyl)-1,3-dioxolane5978-08-50.84

Uniqueness

The uniqueness of 2-(Chloromethyl)-2-methyl-1,3-dioxolane lies in its specific combination of a chloromethyl group and a dioxolane structure. This combination may impart distinct reactivity patterns that are not observed in similar compounds. Its applications as an intermediate in organic synthesis further highlight its importance in chemical research and development.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

136.0291072 g/mol

Monoisotopic Mass

136.0291072 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-09

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